8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a 1,2,3-triazole ring, which is a class of azoles that has three nitrogen atoms in a five-membered aromatic ring . These rings are part of many commercially available drugs due to their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of the compound is complex due to the presence of multiple rings including an imidazole ring and a 1,2,3-triazole ring . These rings are known to show both acidic and basic properties .Scientific Research Applications
Chemical Synthesis and Structural Analysis
A significant application of the compound is in the realm of chemical synthesis and crystal structure analysis. For instance, researchers have explored the synthesis of triazabicyclooctanes and their crystal structures to understand their molecular configurations and potential chemical properties. The study on the gold(III) tetrachloride salt of L-cocaine emphasizes the structural peculiarities of related compounds, highlighting intra- and intermolecular contacts that might influence their reactivity and interactions with other molecules (Wood, Brettell, & Lalancette, 2007). Similarly, the research on the synthesis of 2-Oxa-4,6,8-triazabicyclo[3.3.0]octanes provides insights into the synthetic routes and molecular structures of these compounds, which could have implications for their use in further chemical synthesis and material science applications (Kakanejadifard et al., 2004).
Catalysis and Chemical Transformations
Another area of application is in catalysis and chemical transformations, where these compounds are used as catalysts or intermediates in the synthesis of other complex molecules. For example, magnetic nanoparticle-supported DABCO tribromide has been found to be an efficient catalyst for the synthesis of quinazolinones and benzimidazoles, as well as for the protection/deprotection of hydroxyl groups (Rostami et al., 2017). This highlights the potential of using such compounds in facilitating chemical reactions, which can be beneficial in the pharmaceutical industry and for the synthesis of materials with specific properties.
Mechanism of Action
Target of Action
Imidazole and triazole rings are found in many biologically active compounds. They are part of the core structure of several important biomolecules, such as histidine and purine . Therefore, compounds containing these rings often interact with biological targets that recognize these structures.
Mode of Action
The mode of action of a compound depends on its specific structure and the biological target it interacts with. Imidazole and triazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c27-20(16-3-1-15(2-4-16)13-24-9-7-21-14-24)26-17-5-6-18(26)12-19(11-17)25-10-8-22-23-25/h1-4,7-10,14,17-19H,5-6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQWEPXKLRGRAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)CN4C=CN=C4)N5C=CN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.